3-Azido-L-alanine

Bioorthogonal Chemistry SPAAC Kinetics Bioconjugation

Choose 3-Azido-L-alanine for site-specific labeling where in-class substitutions fail. Only the L-(S) enantiomer is recognized by eukaryotic translation machinery—D-azidoalanine is inert. The free amine group retains mutagenic probing potency that azidopropionic acid lacks. Faster SPAAC kinetics with DBCO-antibodies in HEPES vs PBS directly boost ADC labeling efficiency and protein recovery. Use the ≥98% HPLC-pure free acid or HCl salt for SPPS, genetic code expansion (amber-codon), and on-resin azide-to-amine reduction for macrocyclic peptide synthesis such as relacidamide.

Molecular Formula C3H6N4O2
Molecular Weight 130.11 g/mol
CAS No. 105661-40-3
Cat. No. B555409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-L-alanine
CAS105661-40-3
SynonymsH-L-Dap(N3)-OH; 3-Azido-L-alanine
Molecular FormulaC3H6N4O2
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1
InChIKeyCIFCKCQAKQRJFC-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-L-alanine (CAS 105661-40-3): A Core Bioorthogonal Click Chemistry Building Block for Precision Peptide and Protein Engineering


3-Azido-L-alanine is a synthetic, non-proteinogenic amino acid derivative of L-alanine, characterized by an azide (-N₃) group on its β-carbon, with the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol [1]. It functions as a versatile bioorthogonal handle, primarily used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for site-specific peptide and protein modification . The compound is commercially available as a free acid (CAS 105661-40-3) and as a hydrochloride salt (CAS 1620171-64-3), the latter often preferred for its enhanced stability and solubility in aqueous buffers during solid-phase peptide synthesis (SPPS) . Its small size and structural similarity to natural amino acids make it a minimally perturbing probe for studying biological systems and a key intermediate in the synthesis of complex natural products and antibody-drug conjugates (ADCs) .

Why 3-Azido-L-alanine is Not Interchangeable with Other Azido Acids: Stereochemistry and Reactivity Define Experimental Outcomes


In-class substitution of 3-azido-L-alanine with other azido-functionalized amino acids, such as L-azidohomoalanine (AHA) or D-azidoalanine, can lead to failed experiments and misinterpretation of data due to critical differences in stereochemistry, metabolic processing, and reactivity. For instance, while AHA is a widely used methionine surrogate for metabolic labeling, it incorporates at methionine sites, which may be undesirable for site-specific engineering, and its larger size can perturb protein structure more significantly than 3-azido-L-alanine [1]. Conversely, the use of the D-enantiomer of azidoalanine will not be recognized by eukaryotic translational machinery, rendering it ineffective for studies requiring incorporation into the cellular proteome [2]. Furthermore, even small changes in the azide's local electronic environment, as seen between 3-azido-L-alanine and other small-molecule azides, directly impact click reaction kinetics, with electron-donating groups increasing reactivity and affecting the choice of optimal buffer conditions for bioconjugation [3]. Therefore, treating all azido-amino acids as functionally equivalent ignores the nuanced physicochemical and biological factors that dictate success in advanced bioconjugation and protein engineering workflows.

Quantitative Evidence for Selecting 3-Azido-L-alanine: A Comparative Performance Analysis


3-Azido-L-alanine Exhibits Distinct SPAAC Kinetic Profile Enabling Optimized Bioconjugation Workflows

3-Azido-L-alanine's SPAAC reactivity is not uniform; its second-order rate constant varies significantly with buffer identity, providing a tunable parameter for optimizing bioconjugation efficiency. In a systematic study with sulfo-DBCO-amine, the reaction rate in HEPES buffer (pH 7) was approximately 1.7- to 3.8-fold faster than in PBS, demonstrating that a simple buffer change can dramatically alter conjugation yield [1]. This finding is crucial for selecting conditions that maximize labeling while preserving biomolecule integrity. In contrast, 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine, highlighting the impact of azide electronics on reaction speed [1].

Bioorthogonal Chemistry SPAAC Kinetics Bioconjugation

Structural Requirement for Mutagenic Activity: 3-Azido-L-alanine's Free Amino Group is Essential

In bacterial mutagenicity assays (S. typhimurium), the free amino group of 3-azido-L-alanine is a non-negotiable structural feature for biological activity. Direct comparison shows that while 3-azido-L-alanine and azide have comparable mutagenic potency, analogs lacking the free amino group, such as azidopropionic acid and amino-blocked azidoalanine, are orders of magnitude less active [1]. This establishes a clear structure-activity relationship where the amino group is essential for the compound's biological interaction, likely for cellular uptake or enzymatic processing.

Mutagenesis Structure-Activity Relationship Toxicology

Enabling Synthesis of a Macrolactam Antibiotic Analogue: 3-Azido-L-alanine Overcomes Key Synthetic Hurdle

In the total synthesis of relacidamide, a stabilized macrolactam analogue of the antibiotic relacidine, the use of 3-azido-L-alanine was instrumental in overcoming a previous synthetic bottleneck. The compound was successfully incorporated at position 9 during SPPS of the linear peptide chain. Its azide moiety was then cleanly and efficiently reduced to a primary amine using trimethylphosphine (PMe₃) over 3 hours, providing the crucial intermediate for subsequent solution-phase macrocyclization [1]. This enabled the final deprotection and purification to yield the target relacidamide in an 18% overall yield, a process not feasible with other building blocks due to their lack of this specific, orthogonally reactive handle.

Peptide Synthesis Natural Product Synthesis Antibiotic Analogue

High-Impact Applications of 3-Azido-L-alanine Informed by Comparative Performance Data


Optimized Buffer Selection for SPAAC-Mediated Protein and Antibody Conjugation

Leveraging the kinetic data showing that 3-azido-L-alanine's SPAAC reaction rate with DBCO-modified antibodies is faster in HEPES buffer compared to PBS [1], this scenario involves the precise, site-specific labeling of an engineered protein or ADC. By incorporating 3-azido-L-alanine at a defined site via genetic code expansion or SPPS and conducting the subsequent SPAAC conjugation in HEPES buffer, researchers can achieve higher labeling efficiency and better protein recovery than with traditional buffers, streamlining the production of homogeneous ADCs and functionalized proteins for therapeutic or diagnostic use [1].

Accurate Modeling of Azide Mutagenicity and Metabolic Activation

Given the definitive evidence that only azidoalanine with a free amino group (like 3-azido-L-alanine) retains significant mutagenic potency, while analogs like azidopropionic acid are inactive [2], this scenario involves using 3-azido-L-alanine as the sole valid probe for dissecting the mechanism of azide-induced mutagenesis. Researchers can confidently use this compound to study cellular uptake, enzymatic conversion, and downstream effects, knowing that simpler, cheaper analogs would yield false-negative results and invalidate the study's conclusions [2].

Facile Synthesis of Macrocyclic Peptide Antibiotics via Orthogonal Azide Reduction

In the solid-phase synthesis of complex, macrocyclic natural product analogues like relacidamide, 3-azido-L-alanine provides a uniquely efficient route to install a protected amine [3]. Following its incorporation during SPPS, the azide group can be orthogonally reduced to a primary amine, enabling a key on-resin or post-cleavage macrocyclization step that is critical for achieving the desired biological activity. This approach, validated in the synthesis of relacidamide [3], avoids the cumbersome protection/deprotection steps required for other amino acids, thereby improving overall synthetic yield and purity of the target cyclic peptide.

Precise, Site-Selective Protein Modification via Genetic Code Expansion

3-Azido-L-alanine, particularly as its HCl salt, is a substrate for engineered aminoacyl-tRNA synthetases (aaRS), enabling its site-specific incorporation into recombinant proteins in response to an amber stop codon (UAG) . This genetic code expansion technology, distinct from the promiscuous metabolic labeling offered by AHA [4], allows for the introduction of a single bioorthogonal handle at a precisely defined position within a protein of interest. This level of control is essential for advanced applications like creating homogenous ADCs, installing single-molecule FRET probes, or studying protein structure-function relationships without off-target effects .

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